molecular formula C18H26N2O2 B032596 dpq CAS No. 129075-73-6

dpq

Cat. No.: B032596
CAS No.: 129075-73-6
M. Wt: 302.4 g/mol
InChI Key: RVOUDNBEIXGHJY-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone, commonly known as DPQ, is a potent inhibitor of poly (ADP-ribose) polymerases (PARPs). PARPs are enzymes involved in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. This compound has been widely studied for its applications in cancer research and therapy due to its ability to inhibit PARP1 with high potency .

Scientific Research Applications

DPQ has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

DPQ, also known as 1(2H)-Isoquinolinone, 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key regulator of cell survival or death and is essential to the repair of DNA single-strand breaks via the base excision repair pathway .

Mode of Action

This compound acts by competing with the physiological substrate NAD+ of PARP-1 . This competition inhibits the activity of PARP-1, preventing it from catalyzing the attachment of ADP-ribose subunits from NAD+ to various nuclear proteins . This modulation of nuclear proteins affects their structure and activity, altering chromatin structure and making damaged sites more accessible to members of the DNA Repair Apparatus .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects several biochemical pathways. PARP-1 has been reported to regulate proinflammatory mediators, including cytokines, chemokines, adhesion molecules, and enzymes (e.g., iNOS) . Furthermore, PARP-1 has been shown to act as a coactivator of NF-jB- and other transcription factors implicated in stress/inflammation, such as AP-1, Oct-1, SP-1, HIF, and Stat-1 .

Pharmacokinetics

It is noted that this compound is soluble in dmso to 10 mm , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of PARP-1 by this compound has several effects at the molecular and cellular levels. It has been demonstrated that this compound downregulates PARP-1 expression, decreases LDH release and nitrite production, and increases cell viability . These effects suggest that this compound reduces cell inflammation and damage that follow PARP-1 overexpression, while it increases cell survival .

Action Environment

It is worth noting that the effects of this compound were tested on human glioblastoma cells induced to a proinflammatory state with lipopolysaccharide and interferon-c , suggesting that the inflammatory state of the environment may influence the action of this compound.

Safety and Hazards

DPQ is classified as a health hazard (2), fire hazard (1), and reactivity (0). It should be stored at +4°C and is harmful © .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPQ typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with 4-(1-piperidinyl)butanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: DPQ undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency as a PARP1 inhibitor and its ability to effectively prevent DNA repair in cancer cells. This makes it a valuable tool in cancer research and therapy, particularly in combination with other treatments like chemotherapy and radiation therapy .

Properties

IUPAC Name

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUDNBEIXGHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433229
Record name 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129075-73-6
Record name 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129075-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPQ
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of DPQ?

A1: this compound primarily targets PARP-1, a nuclear enzyme involved in DNA repair, inflammation, and cell death pathways. []

Q2: How does this compound inhibit PARP-1?

A2: While the exact mechanism remains unclear, this compound likely binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity. [, ]

Q3: What are the downstream effects of PARP-1 inhibition by this compound?

A3: this compound's inhibition of PARP-1 leads to reduced inflammation, decreased cell death, and modulation of cellular signaling pathways like NF-κB and Akt. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H27N3O2, and its molecular weight is 317.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't include detailed spectroscopic data for this compound, they mention techniques like FTIR and NMR being used to characterize similar synthesized compounds. [, , ]

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's inhibitory activity on PARP-1. There's no mention of this compound exhibiting catalytic properties.

Q7: Has computational chemistry been used to study this compound?

A8: One study employed theoretical calculations to investigate the mechanism of DNA cleavage by metal complexes containing dipyridoquinoxaline, suggesting a photoredox pathway. []

Q8: Is there information regarding SHE regulations and environmental impact related to this compound?

A11: The provided research focuses on this compound's biological activity and does not cover SHE regulations, ecotoxicological effects, or waste management strategies. [, ]

Q9: What in vitro and in vivo models have been used to study this compound's efficacy?

A13: Studies have used cell-based assays, such as MTT assays on HeLa and MDCK cells, to assess this compound's cytotoxicity and cellular uptake. [] In vivo, this compound's protective effect against LPS-induced acute lung injury was demonstrated in a mouse model. []

Q10: Have targeted drug delivery strategies or biomarkers been explored for this compound?

A15: The research papers do not discuss specific drug delivery strategies, biomarkers, or diagnostic applications for this compound. [, ]

Q11: What analytical methods have been employed to characterize and quantify this compound?

A16: While not explicitly stated for this compound, common analytical techniques mentioned for related compounds include HPLC, UV-Vis spectroscopy, and electrochemical methods. [, ]

Q12: What is known about this compound's immunogenicity, drug-transporter interactions, or biocompatibility?

A18: The provided research does not offer information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility. [, , , ]

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